Cas no 822-27-5 (Disulfide, dioctyl)

Disulfide, dioctyl structure
Disulfide, dioctyl structure
商品名:Disulfide, dioctyl
CAS番号:822-27-5
MF:C16H34S2
メガワット:290.571162700653
MDL:MFCD00039989
CID:726519

Disulfide, dioctyl 化学的及び物理的性質

名前と識別子

    • Disulfide, dioctyl
    • 1-(octyldisulfanyl)octane
    • 1,2-dioctyl disulfide
    • 1,2-dioctyldisulfane
    • 9,10-Dithiaoctadecane
    • C8H17-S-S-C8H17
    • Dioctyl disulfide
    • Dioctyl disulphide
    • n-Octyl disulfide
    • Octyl disulfide
    • octyl disulphide
    • Dioctyl disulfide (ACI)
    • Octyl disulfide (6CI, 7CI, 8CI)
    • Bis(1-octyl) disulfide
    • Di-n-octyl disulfide
    • NSC 163989
    • MDL: MFCD00039989
    • インチ: 1S/C16H34S2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
    • InChIKey: AROCLDYPZXMJPW-UHFFFAOYSA-N
    • ほほえんだ: S(CCCCCCCC)SCCCCCCCC

計算された属性

  • せいみつぶんしりょう: 290.210193g/mol
  • ひょうめんでんか: 0
  • XLogP3: 7.7
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 15
  • どういたいしつりょう: 290.210193g/mol
  • 単一同位体質量: 290.210193g/mol
  • 水素結合トポロジー分子極性表面積: 50.6Ų
  • 重原子数: 18
  • 複雑さ: 121
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 0.9436 (estimate)
  • ゆうかいてん: -28.99°C
  • ふってん: 352.64°C (estimate)
  • 屈折率: 1.4820
  • PSA: 50.60000
  • LogP: 7.08880

Disulfide, dioctyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
099559-25g
Di-n-Octyl disulfide
822-27-5 95%
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¥ 14344 2022-04-26
eNovation Chemicals LLC
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Disulfide, dioctyl
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250mg
$160 2024-06-07
BAI LING WEI Technology Co., Ltd.
099559-5g
Di-n-Octyl disulfide
822-27-5 95%
5g
¥ 3630 2022-04-26
eNovation Chemicals LLC
Y1249280-25g
Disulfide, dioctyl
822-27-5 95%
25g
$1295 2024-06-07
A2B Chem LLC
AE00559-25g
Disulfide, dioctyl
822-27-5 95%
25g
$760.00 2024-04-19
1PlusChem
1P008LOV-25g
Disulfide, dioctyl
822-27-5 95%
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$1143.00 2025-02-24
A2B Chem LLC
AE00559-1g
Disulfide, dioctyl
822-27-5 95%
1g
$44.00 2024-04-19
BAI LING WEI Technology Co., Ltd.
J20F099559-25g
Disulfide, dioctyl
822-27-5
25g
¥19734 2023-11-24
eNovation Chemicals LLC
Y1249280-250mg
Disulfide, dioctyl
822-27-5 95%
250mg
$100 2025-02-20
eNovation Chemicals LLC
Y1249280-100mg
Disulfide, dioctyl
822-27-5 95%
100mg
$75 2025-03-01

Disulfide, dioctyl 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium sulfide Catalysts: Acetylacetone ,  Nickel chloride hexahydrate Solvents: Dimethylformamide ,  Water ;  6 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Symmetrical disulfide synthesis via nickel-catalysis using potassium sulfide as sulfur source
Soleiman-Beigi, Mohammad; et al, Monatshefte fuer Chemie, 2016, 147(10), 1759-1763

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Aniline ,  tert-Butyl hypochlorite Solvents: Dichloromethane
リファレンス
2-(4-Pyridyl)ethyl as a protective group for sulfur functionality
Katritzky, Alan R.; et al, Journal of Organic Chemistry, 1986, 51(25), 4914-20

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: S8 Catalysts: 2-tert-Butyl-1,1,3,3-tetramethylguanidine ;  25 °C → 90 °C; 22 min, 90 °C
リファレンス
Organic superbase-catalyzed oxidation of alkanethiols to dialkyl disulfides by elemental sulfur
Zhang, Zihan; et al, Research on Chemical Intermediates, 2023, 49(10), 4503-4521

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Thiourea ,  Sodium bicarbonate Catalysts: Cobalt phthalocyanine (sulfonated) Solvents: Water ,  Polyethylene glycol ;  2 h, 80 - 90 °C
リファレンス
Europhtal (8020) efficiently catalyzes the aerobic oxidation of in situ generated thiols to symmetric disulfides (disulfanes)
Abbasi, Mohammad; et al, Journal of Organometallic Chemistry, 2017, 833, 10-17

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-fluorotrioxochromate(1-) (1:1) Solvents: Acetonitrile ;  160 min, rt
リファレンス
Oxidation coupling of organic thiols to disulphides with tetramethylammonium fluorochromate(VI) (TMAFC)
Imanieh, Hosein; et al, Proceedings of ECSOC-10, 2006, ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Thiourea ,  Sodium bicarbonate ,  Manganese oxide (MnO2) Catalysts: Sodium dodecyl sulfate Solvents: Water ;  3.5 h, 80 °C
リファレンス
Distinct catalytic effect of micellar solution of sodium dodecyl sulfate (SDS) for one-pot conversion of alkyl halides to disulfides via an odorless process using thiourea and MnO2
Firouzabadi, Habib; et al, Bulletin of the Chemical Society of Japan, 2010, 83(6), 698-702

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Thiourea ,  Sodium carbonate ,  Graphene (oxide) Solvents: Acetonitrile ,  Water ;  3 - 12 h, 80 °C
リファレンス
Graphene Oxide-Assisted One-Pot and Odorless Synthesis of Symmetrical Disulfides Using Primary and Secondary Alkyl Halides (Tosylates) and Thiourea as Sulfur Source Reagent
Khalili, Dariush, Phosphorus, 2015, 190(11), 1727-1734

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Reduction of organic sulfonic acids, sodium sulfonates, and sulfonic esters to the corresponding disulfides with polyphosphoric acid derivatives, potassium iodide and the tetrabutylammonium iodide system
Oae, Shigeru; et al, Bulletin of the Chemical Society of Japan, 1983, 56(12), 3813-17

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Thiourea ,  Sodium carbonate ,  Manganese oxide (MnO2) Solvents: Water ,  Polyethylene glycol ;  10 h, 30 - 35 °C
リファレンス
A one-pot, efficient, and odorless synthesis of symmetrical disulfides using organic halides and thiourea in the presence of manganese dioxide and wet polyethylene glycol (PEG-200)
Firouzabadi, Habib; et al, Tetrahedron Letters, 2010, 51(3), 508-509

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Samarium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Metallic samarium promoted reductive dimerization cyclization of gem-diactivated alkenes, reductive debromination of vic-dibromides, and reduction of sodium alkyl thiosulfates in aqueous media
Wang, Lei; et al, Tetrahedron, 1999, 55(35), 10695-10712

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Amberlyst A 26OH Solvents: Water ;  5 h, 60 °C
リファレンス
An efficient metal-free synthesis of organic disulfides from thiocyanates using poly-ionic resin hydroxide in aqueous medium
Sengupta, Debasish; et al, Tetrahedron Letters, 2013, 54(18), 2277-2281

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Methanol ;  rt; 10 min, rt
リファレンス
Design, synthesis, and biological evaluation of largazole derivatives: alteration of the zinc-binding domain
Su, Jinyue; et al, Tetrahedron, 2014, 70(42), 7763-7769

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Rearrangement of O,S-dialkyl dithiocarbonates to S,S-dialkyl dithiocarbonates catalyzed by tricaprylmethylammonium chloride
Degani, Iacopo; et al, Synthesis, 1981, (2), 149-51

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride ,  Sodium sulfide (Na2S), hydrate (1:3) Solvents: Polyethylene glycol ;  90 min, rt
リファレンス
One-Pot Synthesis of Organic Disulfides (Disulfanes) from Alkyl Halides Using Sodium Sulfide Trihydrate and Hexachloroethane or Carbon Tetrachloride in the Poly(ethylene glycol) (PEG-200)
Abbasi, Mohammad; et al, Synlett, 2015, 26(9), 1185-1190

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sulfur
リファレンス
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Nickel acetate Solvents: Methanol
リファレンス
A convenient one-pot synthesis of disulfides from thioacetates via nickel boride catalyzed methanolysis and disproportionation
Choi, Jaesung; et al, Synlett, 1995, (10), 1073-4

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Thiourea ,  Sodium bicarbonate Catalysts: Cobalt phthalocyanine (sulfonated) Solvents: Water ,  Polyethylene glycol ;  3 h, 80 - 90 °C
リファレンス
Europhtal (8020) efficiently catalyzes the aerobic oxidation of in situ generated thiols to symmetric disulfides (disulfanes)
Abbasi, Mohammad; et al, Journal of Organometallic Chemistry, 2017, 833, 10-17

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Samarium ,  Titanium tetrachloride Solvents: Tetrahydrofuran
リファレンス
Novel reduction of sodium alkyl thiosulfates to disulfides with the TiCl4/Sm system
Guo, Hong Yun; et al, Chinese Chemical Letters, 1997, 8(3), 191-192

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Samarium ,  Titanium tetrachloride Solvents: Tetrahydrofuran
リファレンス
Preparation of dialkyl disulfides via reduction of alkyl thiocyanates with TiCl4/Sm system
Guo, Hongyun; et al, Synthetic Communications, 1997, 27(15), 2721-2724

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Titanocene dichloride ,  Samarium Solvents: Tetrahydrofuran ;  0.5 h, 70 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 0.5 h, rt
リファレンス
Reductive cleavage of the carbon-sulfur bond by samarium/Cp2TiCl2 system for the synthesis of dialkyl disulfides
Jia, Xue-Shun; et al, Chinese Journal of Chemistry, 2005, 23(3), 303-304

ごうせいかいろ 21

はんのうじょうけん
リファレンス
The phase-transfer synthesis of unsymmetrical dialkyl sulfides via O,S-dialkyl dithiocarbonates
Degani, Iacopo; et al, Synthesis, 1979, (3), 178-81

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Solvents: Ethyl acetate ,  Water ;  rt; 1 h, rt
リファレンス
Palladium-Catalyzed Carbonylative Synthesis of Aryl Selenoesters Using Formic Acid as an Ex Situ CO Source
Yano de Albuquerque, Danilo ; et al, Journal of Organic Chemistry, 2022, 87(1), 595-605

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dichloromethane ;  2.45 h, reflux
リファレンス
Ion exchange catalysis in oxidation of organic compounds with KMnO4
Shaabani, Ahmad; et al, Synthetic Communications, 2003, 33(6), 1057-1065

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Thiourea ,  Sodium carbonate ,  S8 Solvents: Water ,  Polyethylene glycol ;  12 h, 70 °C
リファレンス
One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides
Abbasi, Mohammad; et al, Journal of the Iranian Chemical Society, 2013, 10(2), 201-205

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Samarium Solvents: Water ;  4 h, 90 °C
リファレンス
A novel reduction of sodium alkyl thiosulfates using samarium metal without an activating agent in water
Wang, Lei; et al, Tetrahedron Letters, 2002, 43(45), 8141-8143

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  Cuprous chloride
1.2 Catalysts: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile
リファレンス
One-pot conversion of alcohols to disulfides mediated by benzyltriethylammonium tetrathiomolybdate
Sinha, Surajit; et al, Tetrahedron, 1999, 55(51), 14769-14776

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Silica ,  S8 ;  3 min; 5 min
リファレンス
Facile solvent-free generation of disulfide dianion and its use for preparation of symmetrical disulfides
Kiasat, Ali Reza; et al, Phosphorus, 2008, 183(1), 178-182

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Novel reductive cleavage reaction of thiobenzoates with samarium diiodide: convenient synthesis of disulfides
Yoo, Byung Woo; et al, Synthetic Communications, 2000, 30(23), 4317-4322

ごうせいかいろ 29

はんのうじょうけん
リファレンス
Hydrogenolysis of thioamides with molybdenum sulfide as a catalyst
Konuma, Kenji; et al, Nippon Kagaku Kaishi, 1982, (7), 1187-92

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Catalysts: 4,4′-Azopyridine Solvents: Acetonitrile ;  20 min, 80 °C
1.2 Reagents: Ammonium thiocyanate ;  5 h, 80 °C
リファレンス
Heteroaromatic azo compounds as efficient and recyclable reagents for direct conversion of aliphatic alcohols into symmetrical disulfides
Iranpoor, Nasser; et al, Tetrahedron Letters, 2012, 53(51), 6913-6915

ごうせいかいろ 31

はんのうじょうけん
リファレンス
Reduction of organic sulfonic acids, sodium sulfonates, and sulfonic esters to the corresponding disulfides with polyphosphoric acid derivatives, potassium iodide and the tetrabutylammonium iodide system
Oae, Shigeru; et al, Bulletin of the Chemical Society of Japan, 1983, 56(12), 3813-17

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Hydrotritelluride, boryl-, sodium salt (1:1) Solvents: Dimethylformamide
リファレンス
Reductive dimerization of aromatic sulfonyl derivatives to disulfides using sodium tellurated borohydride
Suzuki, Hitomi; et al, Journal of Chemical Research, 1994, (2), 70-1

ごうせいかいろ 33

はんのうじょうけん
リファレンス
Desulfuration using plasma techniques. III. Reaction to thioethers
Suhr, Harald; et al, Liebigs Annalen der Chemie, 1980, (3), 441-6

ごうせいかいろ 34

はんのうじょうけん
リファレンス
Aqueous high-temperature chemistry of carbo- and heterocycles. Part 16. Model sulfur compounds: a study of hydrogen sulfide generation
Katritzky, Alan R.; et al, Energy & Fuels, 1991, 5(6), 823-34

Disulfide, dioctyl Raw materials

Disulfide, dioctyl Preparation Products

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